Ethyl 6-nitrobenzofuran-2-carboxylate
Overview
Description
Ethyl 6-nitrobenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-nitrobenzofuran-2-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-hydroxy-4-nitrobenzaldehyde with diethyl bromomalonate in the presence of potassium carbonate in butanone, followed by heating under reflux . The reaction mixture is then evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: Ethyl 6-aminobenzofuran-2-carboxylate.
Substitution: 6-nitrobenzofuran-2-carboxylic acid.
Oxidation: Quinone derivatives of benzofuran.
Scientific Research Applications
Ethyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-nitrobenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with the nitro group at a different position, leading to variations in biological activity and reactivity.
Benzofuran-2-carboxylic acid: Lacks the nitro and ethyl groups, resulting in different chemical properties and applications.
Uniqueness: The presence of both the nitro and ethyl ester groups in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 6-nitro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYQMTBJIBKNEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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